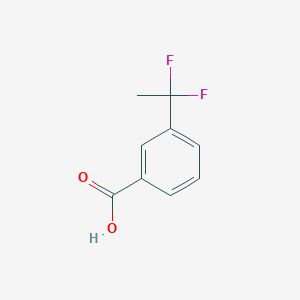

3-(1,1-Difluoroethyl)benzoic acid

Description

The Strategic Role of Fluorine in Organic Molecules for Research Advancement

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. nih.govacs.org The fluorine atom, despite being the most electronegative element, is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. nih.gov This unique combination of properties allows for its strategic incorporation to modulate a molecule's physicochemical and biological characteristics without introducing significant steric bulk. arkat-usa.org

Key advantages conferred by fluorine substitution include enhanced metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes. nih.govossila.com Fluorine can also alter the acidity (pKa) of nearby functional groups, increase a molecule's lipophilicity, and improve its binding affinity to target proteins through favorable electrostatic and hydrophobic interactions. acs.orgarkat-usa.org These modifications are instrumental in optimizing the properties of drug candidates and advanced materials. ossila.com The growing applications of fluorinated compounds continue to drive the development of novel synthetic methodologies to access these valuable molecules.

Significance of Benzoic Acid Scaffolds in Synthetic and Mechanistic Studies

The benzoic acid framework is a fundamental and versatile scaffold in organic synthesis. bldpharm.com As one of the simplest aromatic carboxylic acids, it serves as a crucial building block and precursor for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. epa.govnih.gov The carboxylic acid group can undergo a wide range of chemical transformations, while the aromatic ring can be functionalized through electrophilic substitution reactions. nih.gov

In research, benzoic acid derivatives are frequently employed to study structure-activity relationships, where systematic modifications to the scaffold help elucidate the chemical features necessary for a desired biological or physical effect. epa.gov They are used to construct novel therapeutic agents and are central to the development of functional materials like liquid crystals and polymers. bldpharm.com The on-surface synthesis of structures using benzoic acid derivatives is also an emerging field, aiming to create highly ordered molecular architectures with tailored properties.

Rationale for Focused Academic Inquiry into 3-(1,1-Difluoroethyl)benzoic acid

The focused academic and commercial interest in this compound stems from the combination of the strategic advantages of both the benzoic acid scaffold and a specific fluorinated substituent. The compound is commercially available from multiple suppliers, facilitating its use in various research and development projects. acs.org

The key structural feature of this molecule is the 1,1-difluoroethyl group located at the meta-position of the benzoic acid ring. This substituent is of particular interest because the geminal difluoro group (CF2) acts as a bioisostere for carbonyl or sulfonyl groups and can significantly enhance metabolic stability and lipophilicity. Its placement at the meta-position introduces distinct electronic and steric properties compared to its ortho or para isomers, influencing the molecule's reactivity, conformational preferences, and potential intermolecular interactions. Consequently, this compound serves as a valuable building block for synthesizing novel compounds in medicinal chemistry and materials science, where fine-tuning of molecular properties is critical.

Detailed Research and Physicochemical Properties

While specific, peer-reviewed publications detailing the synthesis or direct application of this compound are not extensively documented in broad searches, its availability and structural features make it a pertinent subject for chemical investigation. Its utility lies primarily in its role as a versatile intermediate.

The compound is a solid, aromatic carboxylic acid. The presence of the 1,1-difluoroethyl group can be leveraged in the synthesis of more complex molecules. For instance, the carboxylic acid handle can be converted to esters, amides, or acyl chlorides to enable coupling with other molecules. Plausible, though not explicitly documented, synthetic pathways to this compound could involve the difluorination of 3-acetylbenzoic acid or the carboxylation of a corresponding organometallic precursor, such as one derived from 1-(3-bromophenyl)-1,1-difluoroethane.

Below are the known and computed physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 55805-17-9 | nih.govacs.org |

| Molecular Formula | C₉H₈F₂O₂ | acs.org |

| Molecular Weight | 186.15 g/mol | ossila.com |

| Purity | ≥95% | acs.org |

| Form | Crystalline Solid | |

| Computed logP (cLogP) | 2.4965 | ossila.com |

| Topological Polar Surface Area (tPSA) | 37.3 Ų | ossila.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMFGAQGWWWTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 1,1 Difluoroethyl Benzoic Acid and Analogous Structures

Advanced Approaches to Incorporating the Difluoroethyl Moiety onto Aromatic Systems

The synthesis of complex fluoroalkylated aromatic compounds like 3-(1,1-difluoroethyl)benzoic acid necessitates sophisticated and often highly specific chemical transformations. The following sections explore cutting-edge methods that, while not all directly producing the target molecule, represent the forefront of technology for introducing fluorine and fluorinated groups onto benzoic acid scaffolds.

Direct C-H Bond Functionalization

Directly converting a carbon-hydrogen (C-H) bond on an aromatic ring into a carbon-fluorine (C-F) or carbon-fluoroalkyl bond is a highly atom-economical and efficient strategy. This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic arenes, thereby shortening synthetic sequences.

The carboxylic acid group is a powerful directing group in transition metal-catalyzed C-H activation, typically guiding functionalization to the ortho position. While this is a challenge for direct fluorination, progress has been made in this area. Palladium catalysis, in particular, has been investigated for the ortho-C(sp²)–H fluorination of benzoic acids. ecust.edu.cn

In one study, researchers achieved the direct ortho-mono-fluorination of benzoic acid using a palladium catalyst. ecust.edu.cn The reaction required careful optimization of ligands, additives, and the fluorinating agent to achieve the desired transformation, albeit in modest yields. A key finding was the efficacy of a specific pyridone ligand in promoting the reaction. ecust.edu.cn This work highlights both the potential and the inherent difficulty of using a native carboxylic acid group to direct C-H fluorination. ecust.edu.cn

Table 1: Palladium-Catalyzed Ortho-C(sp²)–H Fluorination of Benzoic Acid

| Catalyst | Ligand | Fluorinating Agent | Key Feature | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Palladium(II) Acetate | Nitro-substituted Pyridone | Not specified | Directs fluorination to the ortho position using the carboxylic acid group. | Up to 13% | ecust.edu.cn |

A groundbreaking alternative to C-H functionalization is the decarboxylative functionalization of the benzoic acid itself. This process replaces the entire carboxylic acid group with a new substituent. A particularly innovative approach involves a photoinduced ligand-to-metal charge transfer (LMCT) process. researchgate.netnih.govacs.org

This method, developed by the Ritter group, utilizes a copper catalyst to achieve the decarboxylative fluorination of a wide range of aryl carboxylic acids. researchgate.netrsc.orgum.es The proposed mechanism begins with the formation of a photoactive copper(II)-carboxylate complex. researchgate.netacs.org Upon irradiation with light, an LMCT event occurs, leading to the homolytic cleavage of the copper-oxygen bond and the generation of a carboxyl radical. researchgate.netrsc.org This radical rapidly undergoes decarboxylation to produce an aryl radical. rsc.org The aryl radical is then trapped by a copper(II)-fluoride species, forming a putative arylcopper(III)-fluoride intermediate that reductively eliminates to yield the desired aryl fluoride (B91410) product. researchgate.netum.es

This strategy overcomes the high activation barrier typically associated with the thermal decarboxylation of aromatic carboxylic acids. nih.govacs.org It has proven effective for a diverse array of substrates, including those with electron-donating and electron-withdrawing groups, and is tolerant of various functional groups. um.es

Table 2: Copper-Catalyzed Photoinduced Decarboxylative Fluorination

| Catalyst System | Energy Source | Key Intermediate | Transformation | Key Advantage | Reference |

|---|---|---|---|---|---|

| Copper(I) and Copper(II) salts | Visible/Purple LED Light | Aryl Radical | Ar-COOH → Ar-F | Low reaction temperature, broad substrate scope. | researchgate.netum.es |

Utilizing Difluorocarbene Precursors for Aromatic Difluoromethylation

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used to install difluoromethyl (-CHF₂) and related groups. Generating this species under conditions compatible with aromatic substrates, particularly those containing a carboxylic acid, is a key challenge.

Salts of halodifluoroacetic acids, such as sodium chlorodifluoroacetate (ClCF₂COONa), are common and effective precursors for difluorocarbene. Upon heating, these salts undergo decarboxylation to generate the :CF₂ intermediate. This method avoids the need for strong bases or other harsh reagents that might be incompatible with the carboxylic acid functionality on the target substrate.

While direct difluoromethylation of a benzoic acid C-H bond using this method is not standard, the generated difluorocarbene can react with other functional groups. For instance, difluorocarbene generated from difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) via decarboxylation has been shown to react with phenols (O-H insertion) and thiophenols (S-H insertion) to yield difluoromethyl ethers and thioethers, respectively. rsc.org This suggests a potential, albeit indirect, route for functionalizing benzoic acid derivatives that also contain these groups.

A more advanced and targeted application of difluorocarbene is "ether editing," where a :CF₂ unit is inserted into a C-O bond of an ether. This reaction can transform an aryl alkyl ether into a difluoro(alkoxy)methyl arene. While research specifically detailing this transformation on a substrate that also bears a carboxylic acid is limited, the principles can be extrapolated.

The reaction would involve the generation of difluorocarbene, which then attacks the ether oxygen, leading to an ylide intermediate. Subsequent rearrangement would result in the insertion of the CF₂ group. For a substrate like 3-methoxybenzoic acid, this could theoretically transform the methoxy (B1213986) group into a difluoromethoxy group (-OCF₂H) or insert the carbene into the aryl C-O bond. The success of such a transformation would depend heavily on the reaction conditions and the relative reactivity of the ether versus other functional groups present in the molecule.

Nucleophilic Difluoromethylation Strategies (e.g., TMSCF2Br with Benzoic Acid Derivatives)

A key method for introducing the difluoromethyl group involves nucleophilic difluoromethylation. One versatile reagent for this purpose is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br). This reagent serves as a precursor to difluorocarbene (:CF2) under mild conditions, which can then react with various nucleophiles. researchgate.netsioc-journal.cn

The generation of difluorocarbene from TMSCF2Br can be initiated by various activators, including fluoride salts or Lewis bases like hexamethylphosphoramide (B148902) (HMPA). sioc-journal.cncas.cn The reaction of TMSCF2Br with a suitable activator generates the reactive difluorocarbene intermediate along with trimethylsilyl (B98337) bromide. cas.cn This difluorocarbene can then be trapped by a nucleophile.

For the synthesis of compounds like this compound, a strategy could involve the reaction of a suitable benzoic acid derivative with a difluoromethylating agent. While direct difluoromethylation of a benzoic acid itself can be challenging, a multi-step approach is often employed. For instance, a related strategy involves the reaction of aldehydes with TMSCF2Br in the presence of a nucleophile like sodium benzenesulfinate (B1229208) (PhSO2Na). cas.cn This suggests a potential pathway where a derivative of benzoic acid is first converted to a suitable precursor that can then undergo nucleophilic difluoromethylation.

An efficient method for the C-difluoromethylation of various carbon acids using TMSCF2Br has been developed. This protocol is effective for a range of substrates, including esters and other activated C-H compounds, and can be performed under mild conditions. nih.gov This highlights the versatility of TMSCF2Br in introducing the difluoromethyl group onto different molecular scaffolds.

Functional Group Transformations Preceding or Following Difluoroethylation

The synthesis of this compound often involves the strategic manipulation of functional groups either before or after the introduction of the difluoroethyl moiety. These transformations are crucial for installing the desired carboxylic acid function and for creating precursors amenable to the difluoroethylation step.

Formation of Acyl Chlorides from Benzoic Acid Derivatives

A common and important transformation of benzoic acid derivatives is their conversion to acyl chlorides. wikipedia.org Acyl chlorides are highly reactive intermediates that can readily undergo further reactions. Several reagents can be used to effect this transformation, with thionyl chloride (SOCl2) being a widely used option in the laboratory. youtube.combyjus.comchemguide.co.uk The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases. chemguide.co.uk

Other reagents for this conversion include phosphorus pentachloride (PCl5) and phosphorus trichloride (B1173362) (PCl3). chemguide.co.uk The reaction with PCl5 produces the acyl chloride and phosphorus oxychloride (POCl3). chemguide.co.uk Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective, albeit milder, reagent for this purpose. wikipedia.org

The general mechanism for the formation of acyl chlorides from carboxylic acids involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by the chloride ion. byjus.com

| Reagent | Byproducts | Conditions |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Often neat or in an inert solvent |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | Typically in the cold |

| Phosphorus(III) chloride (PCl₃) | H₃PO₃ | Less vigorous than PCl₅ |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Often with catalytic DMF |

Esterification Pathways for Benzoic Acid Derivatives

Esterification is another fundamental transformation of benzoic acid derivatives. The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.orglibretexts.org This is an equilibrium reaction, and to drive it towards the ester product, either an excess of one of the reactants is used, or a product (usually water) is removed. wikipedia.orgtcu.edu

Various catalysts have been developed for the esterification of benzoic acid, including Lewis acids and solid-supported catalysts. nih.govgoogle.comdiva-portal.org For instance, iron oxide nanoparticles supported on mesoporous materials have been shown to be efficient and reusable catalysts for the solvent-free esterification of carboxylic acids. nih.gov The choice of catalyst and reaction conditions can be influenced by the specific benzoic acid derivative and the alcohol being used. dergipark.org.trresearchgate.net

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. organic-chemistry.orglibretexts.org

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | Sulfuric acid, p-Toluenesulfonic acid | Traditional, effective, but can be corrosive. wikipedia.orgorganic-chemistry.org |

| Lewis Acids | Hafnium(IV) and Zirconium(IV) salts | Can be effective for direct condensation. organic-chemistry.org |

| Heterogeneous Catalysts | Supported iron oxide nanoparticles, Zeolites | Reusable, environmentally friendlier. nih.gov |

| Ionic Liquids | Brønsted acidic ionic liquids | Can act as both solvent and catalyst. researchgate.net |

Stereoselective Synthesis of Related Difluorinated Carboxylic Acid Motifs

The development of methods for the stereoselective synthesis of molecules containing difluorinated stereocenters is a significant area of research, driven by the importance of chiral fluorinated compounds in medicinal chemistry. nih.govacs.org While the direct asymmetric synthesis of this compound is not explicitly detailed in the provided context, general strategies for creating chiral difluoromethylated compounds are relevant.

One approach involves the catalytic, asymmetric difluorination of alkenes. For example, a method for the catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes has been reported to produce chiral building blocks with difluoromethylated tertiary or quaternary stereocenters. nih.gov This reaction utilizes commercially available reagents and a chiral aryl iodide catalyst. nih.govacs.org

Another strategy is the asymmetric functionalization of molecules already containing a difluoromethyl group. This can involve reactions such as asymmetric allylation or Mannich reactions on fluorinated substrates. rsc.org For instance, the asymmetric Mannich reaction of α-fluoroaryl cycloketones has been used to synthesize quaternary fluorocarbon chiral compounds with high enantioselectivity. rsc.org

These methodologies underscore the potential for creating chiral analogs of this compound, which could have important applications in drug discovery. The ability to control the stereochemistry at the carbon bearing the difluoroethyl group would allow for the synthesis of specific enantiomers for biological evaluation.

Scalability and Process Optimization Considerations in Synthetic Design

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of several factors, including the safety, cost-effectiveness, and environmental impact of the chosen synthetic route. uab.cat For the synthesis of fluorinated active pharmaceutical ingredients (APIs) like this compound, these considerations are paramount. agcchem.com

The use of hazardous reagents, such as fluorine gas or hydrogen fluoride, necessitates specialized equipment and handling procedures to ensure safety. agcchem.com Many fluorination reactions are also conducted at very low or high temperatures and pressures, which adds to the complexity and cost of large-scale production. agcchem.com

Process optimization often involves developing more efficient and sustainable synthetic methods. This can include the use of continuous flow chemistry, which can offer advantages in terms of safety, reproducibility, and scalability over traditional batch processes. nih.gov The choice of catalysts is also critical; heterogeneous catalysts that can be easily recovered and reused are often preferred in industrial settings to reduce waste and cost. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 3 1,1 Difluoroethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, offering detailed information about the chemical environment of individual atoms.

Comprehensive Structural Elucidation using ¹H, ¹³C, and ¹⁹F NMR

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for the unambiguous assignment of the structure of 3-(1,1-Difluoroethyl)benzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For aromatic protons, the substitution pattern on the benzene (B151609) ring influences their chemical shifts and coupling constants. In the case of this compound, distinct signals are expected for the protons on the benzene ring and the methyl group of the difluoroethyl substituent. The integration of these signals confirms the number of protons in each environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the carboxylic acid group, the benzene ring, the quaternary carbon attached to the fluorine atoms, and the methyl group will each exhibit characteristic chemical shifts. chemicalbook.com For instance, the carboxylic acid carbon typically appears in the range of 165-185 ppm. rsc.org

¹⁹F NMR Spectroscopy: Due to the presence of fluorine atoms, ¹⁹F NMR is a powerful technique for characterizing this compound. It provides information about the chemical environment of the fluorine atoms. The difluoroethyl group will give rise to a specific signal in the ¹⁹F NMR spectrum, and its coupling with neighboring protons (¹H-¹⁹F coupling) can further confirm the structure. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~10-13 (s, 1H) | ~167 | - |

| Aromatic CH (C2-H) | ~8.2 (s, 1H) | ~131 | - |

| Aromatic CH (C4-H) | ~7.8 (d, 1H) | ~129 | - |

| Aromatic CH (C5-H) | ~7.6 (t, 1H) | ~129 | - |

| Aromatic CH (C6-H) | ~8.1 (d, 1H) | ~130 | - |

| Aromatic C (C1) | - | ~132 | - |

| Aromatic C (C3) | - | ~135 (t) | - |

| Difluoroethyl (CF₂) | - | ~124 (t) | ~-90 to -110 |

| Methyl (CH₃) | ~2.0 (t, 3H) | ~24 (t) | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

Application of NMR for Stereochemical and Diastereomeric Purity Assessment

For derivatives of this compound that are chiral, NMR spectroscopy is a critical tool for assessing stereochemical and diastereomeric purity. The presence of stereoisomers can be detected by the appearance of distinct sets of signals in the NMR spectrum, particularly when using chiral solvating agents or chiral derivatizing agents. These agents interact differently with each enantiomer or diastereomer, leading to a separation of their NMR signals. Through-space ¹H-¹⁹F spin-spin couplings, observable in ¹H and ¹⁹F NMR spectra, can provide valuable information for determining the stereochemistry of related fluorinated compounds. nih.gov

In situ NMR Studies for Reaction Monitoring and Mechanistic Insight

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. rsc.orged.ac.uk By acquiring NMR spectra at various time points during a reaction involving this compound or its derivatives, the consumption of reactants, the formation of intermediates, and the appearance of products can be tracked. researchgate.net This technique is particularly useful for optimizing reaction conditions and understanding complex reaction pathways. beilstein-journals.orgnih.gov For instance, monitoring the change in the intensity of specific ¹H or ¹⁹F NMR signals can provide a quantitative measure of reaction progress.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.com For this compound (C₉H₈F₂O₂), the theoretical exact mass can be calculated and compared to the experimentally measured mass. The small mass difference between the theoretical and measured values confirms the molecular formula.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]⁺ | 187.0565 | To be determined experimentally | To be determined experimentally |

| [M-H]⁻ | 185.0422 | To be determined experimentally | To be determined experimentally |

| [M+Na]⁺ | 209.0384 | To be determined experimentally | To be determined experimentally |

LC-MS/MS for Trace Analysis and Complex Mixture Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of compounds in complex mixtures. researchgate.netnih.gov This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. For the analysis of this compound and its derivatives, an appropriate LC method would be developed to separate the target analytes from the matrix. nih.gov The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. By monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring or SRM), it is possible to quantify the analytes with high specificity and sensitivity, even at trace levels. psu.edu This is particularly useful for studying the metabolism or environmental fate of these compounds.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure.

The presence of the carboxylic acid group is readily identified by several key features in the IR spectrum. A very broad absorption band, typically observed in the range of 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through hydrogen bonding. docbrown.infospectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption peak. For aromatic carboxylic acids like benzoic acid, this peak is typically found in the region of 1710 to 1680 cm⁻¹. spectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring can lower the frequency compared to saturated carboxylic acids. spectroscopyonline.com

Another important vibration is the C-O stretch of the carboxylic acid group, which generally appears between 1320 and 1210 cm⁻¹. spectroscopyonline.com The out-of-plane O-H bend, or wag, is also a diagnostically useful, broad peak that can be found around 900 cm⁻¹. spectroscopyonline.com

In addition to the carboxylic acid functionalities, the spectrum of this compound will exhibit absorptions corresponding to the difluoroethyl group and the benzene ring. The C-F stretching vibrations of the difluoroethyl group are expected to produce strong absorption bands, typically in the 1100-1000 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed as weaker bands just above 3000 cm⁻¹ (e.g., 3080 to 3030 cm⁻¹ for benzoic acid). docbrown.info Aromatic C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1710-1680 |

| Carboxylic Acid | C-O Stretch | 1320-1210 |

| Carboxylic Acid | O-H Wag | ~900 (broad) |

| Difluoroethyl Group | C-F Stretch | 1100-1000 (strong) |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Ultra-high performance liquid chromatography and gas chromatography are particularly valuable for the analysis of this compound and its derivatives.

Ultra-high performance liquid chromatography (UHPLC) is a high-resolution separation technique that utilizes columns with small particle sizes, operating at high pressures to achieve rapid and efficient separations. google.com This method is well-suited for the analysis of non-volatile compounds like this compound.

For the analysis of fluorinated benzoic acid derivatives, reversed-phase UHPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier (e.g., formic acid) to ensure the analyte is in its protonated form. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of this compound can be accurately determined by UHPLC, with the area of the main peak relative to the total area of all peaks providing a quantitative measure of purity. For instance, a purity of 95% for 3-(Fluorosulfonyl)benzoic acid has been determined by HPLC. sigmaaldrich.com UHPLC coupled with mass spectrometry (UHPLC-MS) provides an even more powerful analytical tool, allowing for the simultaneous separation and identification of the target compound and any impurities based on their mass-to-charge ratio. google.com This is particularly useful for detecting and identifying related substances and degradation products.

| Parameter | Typical Conditions for UHPLC Analysis of Aromatic Carboxylic Acids |

| Stationary Phase | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., 0.1% Formic Acid) |

| Detector | UV-Vis (monitoring at a wavelength where the aromatic ring absorbs, e.g., ~254 nm) or Mass Spectrometry (MS) |

| Column Temperature | Typically controlled, e.g., 30-40 °C |

| Flow Rate | Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min |

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has a relatively low volatility, GC can be employed for its analysis after a derivatization step to convert the carboxylic acid into a more volatile ester or silyl (B83357) ether. nih.gov For example, trimethylsilyl (B98337) derivatization is a common method used to increase the volatility of benzoic acid for GC analysis. nih.gov

GC is also highly effective for analyzing any volatile impurities or byproducts that may be present in a sample of this compound. The separation in GC is achieved by partitioning the analytes between a gaseous mobile phase (carrier gas, e.g., helium or nitrogen) and a stationary phase within a capillary column. nist.gov

The choice of stationary phase is critical for achieving good separation. For general-purpose analysis of aromatic compounds, a non-polar or mid-polar column, such as one with a polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5MS) or a (5%-phenyl)-methylpolysiloxane stationary phase, is often used. nist.gov The temperature of the GC oven is typically programmed to increase during the analysis, allowing for the sequential elution of compounds with different boiling points. nist.gov

GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both the retention time of a compound from the chromatogram and its mass spectrum, which can be used for definitive identification by comparison with spectral libraries. nih.govscholarsresearchlibrary.com

| Parameter | Typical Conditions for GC Analysis of Benzoic Acid Derivatives (after derivatization) |

| Derivatization Agent | Trimethylsilylating agents (e.g., BSTFA, TMCS) |

| Column Type | Capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS, DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split or splitless |

| Oven Temperature Program | Ramped temperature program (e.g., initial hold at a lower temperature, followed by a ramp to a higher temperature) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Surface Analysis Techniques (e.g., XPS) in Related Materials Science Contexts

While not a routine characterization method for the bulk analysis of this compound, X-ray Photoelectron Spectroscopy (XPS) is a highly valuable surface-sensitive technique that could be employed in materials science applications involving this compound or its derivatives. XPS provides information about the elemental composition and chemical states of atoms on the surface of a material.

In a context where this compound is used to modify a surface, for example, by forming a self-assembled monolayer or as a component in a polymer coating, XPS would be instrumental in confirming the presence and chemical nature of the fluorinated molecule on the substrate.

The analysis would involve irradiating the surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For a surface modified with this compound, XPS would be expected to show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s). High-resolution scans of the C 1s region would be particularly informative, allowing for the deconvolution of peaks corresponding to different carbon environments, such as the aromatic ring, the carboxylic acid group (-COOH), and the difluoroethyl group (-CF₂CH₃). The F 1s peak would confirm the presence of fluorine, and its binding energy could provide information about the C-F bonding. The O 1s spectrum would show components related to the carbonyl (C=O) and hydroxyl (C-O-H) oxygen atoms of the carboxylic acid.

This level of detail is crucial for understanding the orientation and chemical integrity of molecules at surfaces and interfaces in various advanced material applications.

Emerging Research Applications of 3 1,1 Difluoroethyl Benzoic Acid Derivatives in Chemical Science

Advanced Materials Science

The robust carbon-fluorine bond and the electronic properties of fluorinated compounds make them ideal candidates for the development of advanced materials with enhanced stability and novel functionalities.

Role in Surface Modification and Interface Engineering (e.g., Atomic Layer Deposition Inhibition)

Derivatives of 3-(1,1-difluoroethyl)benzoic acid hold potential in the field of surface and interface engineering. The formation of self-assembled monolayers (SAMs) is a key technique for modifying surface properties, and fluorinated benzoic acids have been investigated as effective agents for this purpose. mdpi.com Research has demonstrated that SAMs of small carboxylates, including fluorinated benzoic acid derivatives like 4-(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, can act as inhibitors for atomic layer deposition (ALD). mdpi.com These molecules form a barrier on substrates such as cobalt, a critical material in semiconductor interconnects, preventing the deposition of thin films. mdpi.com

The presence of fluorine atoms in these molecules significantly enhances the hydrophobicity of the surface. mdpi.com For instance, treating a cobalt surface with solutions of fluorinated benzoic acids can increase the water contact angle, indicating a more water-repellent surface. mdpi.com This principle is applicable to this compound, whose derivatives can be used to tailor surface energy and adhesion properties. A related approach involves the grafting of benzoic acid onto polyethylene (B3416737) (PE) film surfaces to improve their affinity for polar substances, demonstrating the versatility of the benzoic acid moiety in surface modification. conicet.gov.ar The reaction can render the typically hydrophobic PE surface more hydrophilic and paintable, even with water-based inks. conicet.gov.ar

Precursors for Functional Polymers and Optoelectronic Materials

Fluorinated benzoic acid derivatives are valuable building blocks, or precursors, for synthesizing functional polymers and materials for optoelectronics. The inclusion of the 1,1-difluoroethyl group can bestow enhanced thermal and chemical stability upon the resulting polymers. While specific research on polymers derived directly from this compound is emerging, the principles are well-established. Fluoropolymers are known for their durability, low friction, and resistance to chemical degradation.

In a broader context, benzoic acid structures are central to the synthesis of precursors for advanced applications like medical imaging. For example, complex benzoic acid derivatives are synthesized as precursors for radiolabeling to create agents for Positron Emission Tomography (PET) imaging, which is used to study neurodegenerative diseases. researchgate.net This highlights the role of the benzoic acid core in constructing complex, functional molecules, a strategy that can be extended to the design of novel polymers and optoelectronic materials based on the this compound scaffold.

Chemical Probes and Tools for Biological Research

The unique electronic properties of fluorinated compounds make them invaluable as probes and tools for investigating complex biological systems at the molecular level.

Mechanistic Investigations of Enzyme-Inhibitor Interactions (e.g., LpxC inhibition)

Derivatives of this compound can be designed as chemical probes to investigate enzyme mechanisms. One promising target is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). nih.gov LpxC is an essential zinc-dependent enzyme in Gram-negative bacteria, catalyzing a committed step in the biosynthesis of lipid A, a critical component of the bacterial outer membrane. nih.govnih.gov This makes LpxC an attractive target for the development of new antibiotics. nih.gov

The inhibition of enzymes by fluorinated molecules is a major area of research. rroij.com The presence of fluorine can enhance the binding affinity of a molecule to an enzyme's active site through favorable interactions. rroij.com Many potent LpxC inhibitors function by targeting the catalytic zinc ion, often using a hydroxamate group for chelation. nih.gov By combining the this compound scaffold with a suitable zinc-binding group, novel chemical probes could be created. These probes would allow for detailed mechanistic studies, using techniques like X-ray crystallography and NMR spectroscopy, to elucidate the precise three-dimensional interactions between the inhibitor and the LpxC active site. nih.govrroij.com Such investigations are crucial for understanding the principles of molecular recognition and for designing more potent and selective enzyme inhibitors. rroij.com

Studies on Metabolic Transformations of Xenobiotics and Related Interactions

Fluorinated benzoic acids, including derivatives of this compound, serve as important model compounds for studying the metabolism of xenobiotics (foreign substances) in biological systems. nih.gov When introduced into an organism, these compounds undergo various metabolic transformations, primarily phase II conjugation reactions, to facilitate their excretion. nih.gov

Research using high-resolution ¹H and ¹⁹F NMR spectroscopy has shown that substituted benzoic acids are metabolized predominantly through two main pathways: conjugation with glycine (B1666218) to form hippuric acid derivatives, or glucuronidation to form ester glucuronides. nih.govnih.gov The specific pathway taken can depend on the physicochemical properties of the substituents on the benzoic acid ring. nih.gov For example, the detoxification of benzoic acid itself heavily involves conjugation with glycine, a process that is central to cellular energy metabolism. nih.gov By studying the urinary excretion profiles of fluorinated benzoic acids, researchers can gain insight into the structure-metabolism relationships and the mechanisms of the drug-metabolizing enzymes involved. nih.gov

| Parent Compound Class | Metabolic Pathway | Major Metabolite Type | Analytical Techniques | Source |

|---|---|---|---|---|

| Substituted Benzoic Acids | Glycine Conjugation | Hippuric Acid Derivatives | ¹H NMR, ¹⁹F NMR | nih.govnih.gov |

| Substituted Benzoic Acids | Glucuronidation | Ester Glucuronides | ¹H NMR, ¹⁹F NMR | nih.gov |

| Fluorinated Benzoic Acids | General Xenobiotic Metabolism | Various Conjugates | ¹⁹F NMR, ¹H NMR Spectroscopy | nih.gov |

Late-Stage Functionalization Strategies in Complex Organic Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. google.com This approach avoids the need for lengthy de novo synthesis for each new analog, thereby accelerating the discovery and optimization of lead compounds. nih.gov Benzoic acid derivatives are excellent substrates for LSF due to the directing capabilities of the carboxylic acid group.

The principles of LSF can be applied to this compound to generate a diverse range of derivatives. The carboxylic acid group can direct the regioselective functionalization of the aromatic ring, primarily at the ortho positions (C2 and C6). For instance, iridium-catalyzed C-H amination has been demonstrated as a robust method for the ortho-amination of a wide array of complex benzoic acids. nih.gov This reaction proceeds with high selectivity for the less sterically hindered ortho C-H bond. In the case of this compound, this would likely lead to preferential amination at the C2 position.

Furthermore, palladium-catalyzed reactions have been developed for the meta-C-H functionalization of benzoic acid derivatives. nih.gov By employing a nitrile-based sulfonamide template, it is possible to achieve meta-selective olefination and acetoxylation. nih.gov This strategy offers a complementary approach to ortho-directed functionalization, allowing for the introduction of substituents at the C4 and C6 positions of the this compound scaffold. The ability to selectively modify the aromatic ring at various positions through LSF makes this compound a versatile platform for creating libraries of novel compounds with potentially enhanced properties.

Building Blocks in Agrochemical Research

Fluorinated compounds play a crucial role in the agrochemical industry due to their enhanced biological activity, metabolic stability, and favorable physicochemical properties. The 1,1-difluoroethyl moiety, in particular, is a valuable functional group in the design of modern pesticides. This compound and its derivatives have emerged as important building blocks for the synthesis of new herbicidal and pesticidal agents.

A notable example is the use of compounds containing a 3-(1,1-difluoroethyl)phenyl moiety in the development of novel herbicides. Research has shown that N-(3-(1,1-difluoroethyl)phenyl)-2-(6-fluoroquinoxalin-2-yloxy)acetamide derivatives exhibit significant herbicidal activity. These compounds are synthesized from precursors such as 3-(1,1-difluoroethyl)aniline, which can be derived from this compound through a Curtius or Hofmann rearrangement.

The synthesis of such agrochemicals highlights the utility of the 3-(1,1-difluoroethyl)phenyl scaffold. The presence of the difluoroethyl group can enhance the compound's herbicidal potency and metabolic resistance in target weeds. The benzoic acid functionality of the parent molecule provides a convenient handle for elaboration into various amide and ester derivatives, allowing for the fine-tuning of the molecule's activity spectrum and crop selectivity. The versatility of this compound as a building block facilitates the exploration of new chemical space in the ongoing search for more effective and environmentally benign agrochemicals. nih.gov

Future Directions and Unresolved Research Challenges

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The synthesis of organofluorine compounds has traditionally relied on methods that can be harsh, generate significant waste, and utilize hazardous reagents. A major future direction is the development of synthetic routes to 3-(1,1-Difluoroethyl)benzoic acid and other fluorinated molecules that are both sustainable and atom-economical. This involves exploring greener solvents, reducing the number of synthetic steps, and designing catalytic systems that are highly efficient and recyclable.

Current research in green fluorine chemistry is exploring various avenues to achieve these goals. nih.govresearchgate.net This includes the use of less hazardous fluorinating agents and the development of catalytic C-H fluorination reactions, which would represent a significant leap in atom economy by directly converting a C-H bond to a C-F bond. While specific sustainable routes for this compound are not yet widely reported, the principles of green chemistry are being actively applied to the synthesis of fluorinated benzoic acids and other aromatic compounds. acs.org The development of biosynthetic pathways for aminobenzoic acid and its derivatives also offers a potential long-term strategy for the sustainable production of fluorinated analogs. acs.org

Comprehensive Elucidation of Complex Reaction Mechanisms for Fluorinated Species

A thorough understanding of the reaction mechanisms underlying the formation and transformation of fluorinated compounds like this compound is crucial for optimizing existing synthetic methods and developing new ones. The introduction of fluorine atoms can significantly alter the electronic properties of a molecule, leading to complex and sometimes unexpected reaction pathways.

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, with computational modeling. For instance, the mechanisms of difluoroalkylation reactions, which are central to the synthesis of the 1,1-difluoroethyl group, are known to proceed through various pathways, including radical and transition-metal-catalyzed processes. acs.orgresearchgate.net Elucidating the precise nature of the reactive intermediates and transition states in these reactions is an ongoing area of research. A deeper understanding of C-F bond formation and activation mechanisms will enable chemists to design more selective and efficient synthetic strategies. acs.orgnih.gov

| Mechanistic Pathway | Key Characteristics |

| Radical Difluoroalkylation | Involves the generation of a difluoroalkyl radical which then adds to an aromatic ring. Often initiated by photoredox catalysis. acs.orgresearchgate.net |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., copper, palladium) to facilitate the cross-coupling of a difluoroethyl source with an aromatic precursor. Can proceed through various catalytic cycles. acs.org |

| Nucleophilic Fluorination | Involves the displacement of a leaving group by a fluoride (B91410) ion. The reactivity is highly dependent on the substrate and reaction conditions. |

| Electrophilic Fluorination | Employs an electrophilic fluorine source to introduce fluorine onto an electron-rich aromatic ring. |

Exploration of Novel Reactivity Modes and Selective C-F Bond Transformations

The gem-difluoroethyl group in this compound is often considered relatively inert. However, a significant future challenge lies in unlocking the novel reactivity of this moiety and developing methods for the selective transformation of its C-F bonds. The ability to selectively activate and functionalize a C-F bond would open up new avenues for the synthesis of complex fluorinated molecules.

Recent research has begun to explore the functionalization of gem-difluoroalkenes, which are structurally related to the 1,1-difluoroethyl group. nih.govacs.orgadelphi.edu These studies have demonstrated that under the right conditions, C-F bonds can be activated to participate in a variety of transformations, including cross-coupling and cyclization reactions. nih.gov Extending these concepts to the more challenging C(sp³)–F bonds of the difluoroethyl group is a key area for future investigation. Success in this area would provide powerful new tools for the late-stage functionalization of complex molecules, allowing for the rapid diversification of drug candidates and other functional materials.

Integration of Predictive Computational Models with High-Throughput Experimental Validation

The synergy between computational chemistry and experimental synthesis is becoming increasingly important in accelerating the discovery and development of new molecules. In the context of this compound, the integration of predictive computational models with high-throughput experimental validation holds immense promise.

Computational models can be used to predict the properties of novel fluorinated molecules, screen for potential synthetic routes, and elucidate reaction mechanisms. nih.govemerginginvestigators.org For example, quantum chemical calculations can provide insights into the stability of reaction intermediates and the energy barriers of different reaction pathways. nih.gov This information can then be used to guide the design of experiments.

High-throughput screening techniques, such as fluorine-NMR (¹⁹F-NMR) based methods, allow for the rapid evaluation of a large number of reaction conditions or potential drug candidates. researchgate.netacs.orgresearchgate.net By combining these experimental approaches with computational predictions, researchers can more efficiently identify optimal synthetic conditions and discover new molecules with desired properties. This integrated approach has the potential to significantly reduce the time and resources required for the development of new fluorinated materials. nih.gov

Design of Next-Generation Functional Molecules with Tunable Fluorination Patterns

The unique properties imparted by fluorine substitution make it a powerful tool in the design of functional molecules. The 1,1-difluoroethyl group, as a bioisostere of a methoxy (B1213986) group, can significantly impact the metabolic stability, lipophilicity, and binding affinity of a molecule. emerginginvestigators.orgnih.gov A key future direction is the rational design of next-generation functional molecules where the fluorination pattern is precisely controlled to achieve specific properties.

This involves understanding the subtle structure-activity relationships that govern the effects of fluorination. By strategically placing fluorine atoms and fluorinated groups, such as the 1,1-difluoroethyl moiety, on a molecular scaffold, chemists can fine-tune the electronic and steric properties of a molecule to optimize its function. This approach is particularly relevant in drug discovery, where the goal is to design molecules that are potent, selective, and have favorable pharmacokinetic profiles. The continued development of synthetic methods for the precise installation of fluorinated groups, coupled with a deeper understanding of their effects on molecular properties, will be essential for the design of the next generation of advanced materials and therapeutics.

Q & A

Q. What are the common synthetic routes for 3-(1,1-Difluoroethyl)benzoic acid, and how do reaction conditions influence product purity?

Answer: Synthesis typically involves introducing the difluoroethyl group to a benzoic acid scaffold via nucleophilic substitution or transition-metal-catalyzed coupling. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethyl)benzoic acid) are synthesized using NaBH(OAc)₃ as a reducing agent in dichloroethane under acidic conditions . Reaction temperature (e.g., reflux vs. room temperature) and stoichiometry of fluorinated reagents critically impact by-product formation. Optimization via HPLC monitoring (≥95% purity) and spectroscopic validation (¹⁹F NMR for fluorine integration) is recommended .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Answer: Structural confirmation requires multi-modal analysis:

- X-ray crystallography resolves the spatial arrangement of the difluoroethyl group and benzoic acid moiety (e.g., bond angles: C-C-F ≈ 109.5°) .

- ¹H/¹⁹F NMR identifies chemical shifts (e.g., ¹⁹F signals at δ -120 to -140 ppm for CF₂ groups) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₇F₂O₂: 200.15 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer: The compound serves as:

- A pharmacophore in protease inhibitors due to the electronegative difluoroethyl group enhancing hydrogen bonding with active sites .

- A building block for fluorinated analogs of anti-inflammatory drugs (e.g., derivatives of salicylic acid) .

- A ligand in metal-organic frameworks (MOFs) for targeted drug delivery .

Q. How does the difluoroethyl group affect the compound’s physicochemical properties?

Answer: The -CF₂CH₃ group increases lipophilicity (logP ≈ 2.5–3.0) compared to non-fluorinated analogs, improving membrane permeability. It also stabilizes the molecule against oxidative degradation (e.g., t₁/₂ > 24 hrs in pH 7.4 buffer) .

Q. What are the stability considerations for storing this compound?

Answer: Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the difluoroethyl group. Degradation products (e.g., benzoic acid or fluorinated alcohols) can be monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Answer: Density functional theory (DFT) calculates electrostatic potential maps to identify fluorine’s role in van der Waals interactions. Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2), with binding energies ≤ -8.0 kcal/mol indicating strong affinity .

Q. What strategies mitigate by-product formation during esterification of this compound?

Answer: Use Dean-Stark traps to remove water during Fischer esterification, minimizing di-ester by-products. Catalytic pyridine (5 mol%) enhances selectivity for mono-esters (e.g., methyl ester yield: 85% vs. 60% without catalyst) .

Q. How do crystallographic studies resolve contradictions in reported bond lengths of the difluoroethyl group?

Answer: Single-crystal X-ray data (R-factor ≤ 0.05) show C-F bond lengths vary (1.32–1.38 Å) depending on crystal packing. Discrepancies arise from temperature (e.g., 153 K vs. 298 K measurements) and torsional strain .

Q. What methodologies quantify fluorine’s isotopic distribution in metabolic studies of this compound?

Answer: ¹⁹F-¹H heteronuclear correlation spectroscopy (HMBC) tracks metabolic products in vitro. For in vivo studies, accelerator mass spectrometry (AMS) detects ¹⁸F-labeled analogs at tracer concentrations (≤1 nM) .

Q. How can reaction kinetic studies optimize the synthesis of enantiomerically pure derivatives?

Answer: Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers (ee ≥ 98%). Kinetic resolution using lipases (e.g., Candida antarctica) in biphasic systems (hexane:water) achieves enantiomeric ratios > 20:1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.